Fast Red Violet LB Salt
Overview
Description
Fast Red Violet LB Salt, also known as 4′-amino-2′-chloro-5′-methylbenzanilide, is a lipophilic amine with an aromatic system of moderate size and a hydrophilic diazonium cation . The diazonium salt is available commercially as a zinc chloride double salt . It comprises ≥90% dye content .
Synthesis Analysis
This compound is suitable for quantitating alkaline phosphatase through histochemical, hematological, histological, and flow cytometric methods . It has been used to study the role of TNF-α during fracture healing . It has also been used for the detection of tartrate-resistant acid phosphatase (TRAP) in tissue sections .Molecular Structure Analysis
The linear formula of this compound is C14H11Cl2N3O · ½ZnCl2 . Its molecular weight is 376.31 .Chemical Reactions Analysis
This compound has been used for the detection of tartrate-resistant acid phosphatase (TRAP) in tissue sections .Physical And Chemical Properties Analysis
This compound is a powder with a dye content of ≥90% . It is soluble in water at a concentration of 1 mg/mL . The storage temperature is room temperature .Scientific Research Applications
Enzymatic Assays and Biochemical Studies
- Serum Glutamic-Oxalacetic Transaminase Assay : Fast Red Violet LB Salt has been utilized as an inexpensive dye in the determination of enzymatically generated oxalacetic acid, indicating its potential for cost-effective and efficient biochemical assays (Lombarts & Peters, 1971).
- Histochemical Demonstration for N-Acetyl-β-Hexosaminidase : A modification of Hayashi's technique using this compound for β-hexosaminidase activity demonstrated its effectiveness in histochemical methods. This suggests its utility in detailed tissue analysis and enzyme localization studies (Katayama, Kobatake, & Shida, 1976).
- Non-Specific Esterases Study : this compound, in combination with naphthol AS-D acetate, has been employed to biochemically study non-specific esterases, showcasing its applicability in enzyme kinetics and function research (James & Smith, 2005).
Potential Applications in Energy Generation
- Reverse Electrodialysis (RED) : While direct references to this compound in the context of RED are limited, research on the use of salt gradients for energy generation through RED highlights the potential for investigating various salts, including this compound, for enhancing RED efficiency and performance. Studies on the effects of different aqueous solutions of salts and salt mixtures in RED systems for closed-loop applications provide insights into optimizing energy generation from salinity gradients (Micari et al., 2018).
Mechanism of Action
Safety and Hazards
Fast Red Violet LB Salt is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Met. Corr. 1, Skin Irrit. 2, STOT SE 3 . It is suspected of causing cancer . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding generation of dust, and not eating, drinking, or smoking when using this product .
Biochemical Analysis
Biochemical Properties
Fast Red Violet LB Salt is suitable for quantitating alkaline phosphatase through histochemical, hematological, histological, and flow cytometric methods . It interacts with the enzyme alkaline phosphatase, enabling its quantification in various biochemical reactions .
Cellular Effects
This compound has been shown to have an inhibitory effect on osteoclasts and radiation-induced bone loss in animal models . It also increases the production of dinucleotide phosphate in cells and stimulates cell lysis in tissue culture experiments .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is known to inhibit osteoclasts, cells that break down bone, thereby preventing bone loss
Dosage Effects in Animal Models
This compound has been shown to have an inhibitory effect on osteoclasts and radiation-induced bone loss in animal models
properties
IUPAC Name |
4-benzamido-5-chloro-2-methylbenzenediazonium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARKXLKWFKNUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585155 | |
Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32348-81-5 | |
Record name | 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fast Red Violet LB Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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